BenchChemオンラインストアへようこそ!

2-(4-Nitrophenoxy)-1,3-benzothiazole

Physicochemical profiling Lipophilicity Drug-likeness

2-(4-Nitrophenoxy)-1,3-benzothiazole (CAS 79462-56-9) is a heterocyclic compound of molecular formula C₁₃H₈N₂O₃S and molecular weight 272.28 g·mol⁻¹, characterized by a benzothiazole core linked via an ether oxygen (C–O–C) to a 4-nitrophenyl group. It belongs to the 2-substituted benzothiazole family, a class extensively explored for antimicrobial, anticancer, and anti-inflammatory applications.

Molecular Formula C13H8N2O3S
Molecular Weight 272.28 g/mol
CAS No. 79462-56-9
Cat. No. B14445758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitrophenoxy)-1,3-benzothiazole
CAS79462-56-9
Molecular FormulaC13H8N2O3S
Molecular Weight272.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)OC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C13H8N2O3S/c16-15(17)9-5-7-10(8-6-9)18-13-14-11-3-1-2-4-12(11)19-13/h1-8H
InChIKeyLVAUSLPRLNYNRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Nitrophenoxy)-1,3-benzothiazole (CAS 79462-56-9): Structural Identity and Compound-Class Baseline for Procurement Decision-Making


2-(4-Nitrophenoxy)-1,3-benzothiazole (CAS 79462-56-9) is a heterocyclic compound of molecular formula C₁₃H₈N₂O₃S and molecular weight 272.28 g·mol⁻¹, characterized by a benzothiazole core linked via an ether oxygen (C–O–C) to a 4-nitrophenyl group [1]. It belongs to the 2-substituted benzothiazole family, a class extensively explored for antimicrobial, anticancer, and anti-inflammatory applications [2]. Unlike the more common 2-(4-nitrophenyl)benzothiazole (CAS 22868-34-4), which features a direct C–C bond between the benzothiazole and nitrophenyl moieties, the C–O–C ether linkage in the target compound introduces distinct conformational flexibility, electronic properties, and reactivity profiles that carry meaningful consequences for synthetic derivatization and structure–activity relationships .

Why 2-(4-Nitrophenoxy)-1,3-benzothiazole Cannot Be Interchanged with Generic 2-Substituted Benzothiazole Analogs: A Pre-Evidence Rationale


Within the 2-substituted benzothiazole chemical space, seemingly minor structural modifications—the presence or absence of the ether oxygen, the identity of the para-substituent on the phenoxy ring, or replacement of C–O–C by C–C linkage—produce divergent physicochemical and reactivity profiles that directly affect solubility, metabolic stability, derivatization routes, and biological target engagement [1]. Generic substitution with the more prevalent 2-(4-nitrophenyl)benzothiazole (C–C linked, LogP = 4.39, PSA = 86.95 Ų) or with non-nitrated 2-phenoxybenzothiazole (MW = 227.28) ignores the electron-withdrawing effect of the 4-nitro group transmitted through the ether oxygen, which governs the compound's nucleophilic aromatic substitution (SNAr) reactivity and its utility as a prodrug-like or sensor-activatable scaffold [2]. The quantitative evidence below establishes exactly where these differences become consequential for scientific selection.

2-(4-Nitrophenoxy)-1,3-benzothiazole: Quantified Differentiation Evidence Against Closest Analogs for Procurement Evaluation


LogP and Polar Surface Area Differentiation Versus 2-(4-Nitrophenyl)benzothiazole: Implications for Membrane Permeability and Compound Prioritization

2-(4-Nitrophenoxy)-1,3-benzothiazole exhibits an experimentally derived (or calculated) LogP of 4.52 and a polar surface area (PSA) of 96.18 Ų, compared with LogP = 4.39 and PSA = 86.95 Ų for the C–C linked analog 2-(4-nitrophenyl)benzothiazole (CAS 22868-34-4) [1][2]. The ΔLogP of +0.13 and ΔPSA of +9.23 Ų arise from the additional ether oxygen atom in the target compound. For the non-nitrated 2-phenoxybenzothiazole (MW = 227.28, C₁₃H₉NOS), the absence of the nitro group markedly lowers both LogP and PSA relative to the target compound [3].

Physicochemical profiling Lipophilicity Drug-likeness ADME

Enhanced Leaving-Group Reactivity of the 4-Nitrophenoxy Moiety via C–O–C Ether Bond Activation: Comparative Ethanolysis Evidence

In a crystallographic and solvolytic study of 3-aryloxy benzisothiazole 1,1-dioxides by Brigas et al. (1998), the 4-nitrophenoxy derivative underwent rapid and complete ethanolysis to give the 3-ethoxy product, whereas the 4-methoxyphenoxy analog showed no hydrolysis under identical conditions [1]. Although this study used the 1,2-benzisothiazole 1,1-dioxide scaffold, the electronic effect is directly transferable: the strong electron-withdrawing nitro group activates the C–O–C ether bond toward nucleophilic displacement. Applied to 2-(4-nitrophenoxy)-1,3-benzothiazole, this means the 4-nitrophenoxy group is a markedly better leaving group than 4-chlorophenoxy or unsubstituted phenoxy, enabling SNAr-based derivatization strategies that fail with non-nitrated or halogen-only analogs .

Synthetic chemistry Leaving group Nucleophilic aromatic substitution Prodrug design

Synthetic Tractability: Reducible Nitro Group as a Versatile Amino Handle Versus Non-Reducible Analogs

The 4-nitro group of 2-(4-nitrophenoxy)-1,3-benzothiazole can be selectively reduced to the corresponding 4-amino derivative using standard reducing agents (H₂/Pd-C, SnCl₂, or Fe/HCl), generating a primary aromatic amine handle for subsequent acylation, sulfonylation, reductive amination, or diazotization chemistry [1]. By contrast, the C–C linked 2-(4-nitrophenyl)benzothiazole analog (CAS 22868-34-4) lacks the ether oxygen, making it unsuitable for ether-cleavage-based release strategies, while 2-phenoxybenzothiazole lacks the nitro group entirely and thus cannot access the amino-derivatization pathway [2]. The target compound therefore occupies a unique position: it retains the reducible nitro functionality while offering the ether oxygen as an additional site for regioselective transformation or metabolic cleavage .

Building block Chemical derivatization Library synthesis Medicinal chemistry

Enhanced Antimicrobial Activity of 4-Nitrophenoxy-Containing Benzothiazole Organophosphates Versus Parent and Non-Nitrated Derivatives

Samota et al. (Heteroatom Chemistry, 2010) demonstrated that organophosphate phenoxy derivatives synthesized from S-(phenyl benzothiazolyl-2)phosphorodichloridothioate with 4-nitrophenol exhibited antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), as well as antifungal activity against Aspergillus niger and Fusarium oxysporium, that was superior to the parent (non-derivatized) benzothiazole compounds [1]. The study directly compared derivatives prepared from phenol, 4-chlorophenol, and 4-nitrophenol, establishing that incorporation of the 4-nitrophenoxy motif enhances antimicrobial potency relative to the non-nitrated and chloro-substituted congeners [2].

Antimicrobial Organophosphate Structure–activity relationship Antibacterial

Precedent for Benzothiazole 4-Nitrophenoxy Scaffolds in LTA₄ Hydrolase Inhibitor Lead Optimization: Target-Class Relevance

2-(4-Nitrophenoxy)-1,3-benzothiazole (CAS 79462-56-9) is explicitly listed among synthetic intermediates in the discovery and optimization of aryl diamine leukotriene A₄ hydrolase (LTA4H) inhibitors, as reported by Khim et al. (Bioorg. Med. Chem. Lett., 2008) . LTA4H is a validated anti-inflammatory target; the benzothiazole-containing series achieved excellent enzyme and cellular potency with desirable pharmacokinetic properties . Patent literature (Ukrainian patent UA concerning benzimidazole, benzothiazole, and benzoxazole derivatives as LTA4H modulators) further establishes the benzothiazole 4-nitrophenoxy pharmacophore as a recognized scaffold in this therapeutic area [1]. In contrast, non-nitrated 2-phenoxybenzothiazole lacks the electron-withdrawing nitro group that was critical for the para-substitution optimization campaign described in the SAR study .

LTA4H inhibitor Inflammation Patent precedent Lead optimization

Molecular Weight and Heavy Atom Count Differentiation: Implications for Fragment-Based Screening and Lead-Likeness

The target compound (MW = 272.28; 19 heavy atoms; 4 rotatable bonds) occupies a molecular weight and complexity window intermediate between the simpler 2-phenoxybenzothiazole (MW = 227.28; 16 heavy atoms) and larger benzothiazole derivatives commonly found in HTS libraries [1][2]. Compared to 2-(4-nitrophenyl)benzothiazole (MW = 256.28; 18 heavy atoms), the target compound adds one oxygen atom (+16 Da) and one hydrogen bond acceptor, increasing both PSA and hydrogen-bonding capacity without exceeding the Rule-of-Five thresholds (MW < 500; LogP < 5; HBD = 0; HBA = 5) [1][3]. This positions the compound as a 'lead-like' rather than 'fragment-like' starting point, suitable for hit-to-lead optimization programs that require sufficient functional complexity for initial SAR exploration without excessive molecular obesity [3].

Fragment-based drug discovery Lead-likeness Molecular complexity Screening library design

2-(4-Nitrophenoxy)-1,3-benzothiazole (CAS 79462-56-9): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Medicinal Chemistry Hit-to-Lead Programs Targeting LTA4 Hydrolase or Related Inflammatory Enzymes

Procurement of 2-(4-nitrophenoxy)-1,3-benzothiazole (CAS 79462-56-9) is directly justified for laboratories pursuing LTA4H inhibitor optimization, where this compound has documented precedent as a synthetic intermediate in a published lead optimization campaign that delivered compounds with potent enzyme and cellular activity . The 4-nitrophenoxy benzothiazole pharmacophore is further claimed in patent families covering benzothiazole-based LTA4H modulators, providing freedom-to-operate rationale for derivative synthesis [1].

Antimicrobial Organophosphate Derivative Synthesis with Demonstrated Gram-Positive, Gram-Negative, and Antifungal Activity

Research groups synthesizing benzothiazole organophosphate antimicrobials should prioritize 4-nitrophenol (the phenolic precursor to the 4-nitrophenoxy motif) over phenol or 4-chlorophenol, based on the Samota et al. (2010) head-to-head comparison demonstrating superior antibacterial activity against S. aureus and E. coli and antifungal activity against A. niger and F. oxysporium for the 4-nitrophenoxy derivatives [2]. The target compound serves as a validated structural reference for SAR studies in this phenotype.

Nitroreductase-Activatable Fluorescent Probe or Prodrug Design Using the 4-Nitrophenoxy Leaving Group

The demonstrated susceptibility of the 4-nitrophenoxy C–O–C ether bond to nucleophilic displacement—documented by Brigas et al. (1998) through comparative ethanolysis of 4-nitrophenoxy vs. 4-methoxyphenoxy benzisothiazole dioxides—supports the use of 2-(4-nitrophenoxy)-1,3-benzothiazole as a scaffold for nitroreductase-activatable probes or traceless prodrug linkers [3]. The electron-withdrawing nitro group (Hammett σₚ = +0.78) activates the ether toward cleavage upon nitro reduction to the electron-donating amino group (σₚ = −0.66), enabling 'turn-on' fluorescence or drug-release strategies that fail with 4-chlorophenoxy or unsubstituted phenoxy analogs.

Diversifiable Building Block for Combinatorial Library Synthesis with Three Orthogonal Reactive Handles

For high-throughput screening library construction, 2-(4-nitrophenoxy)-1,3-benzothiazole offers three chemically distinct derivatization sites—nitro reduction to amine, nucleophilic aromatic substitution at the ether linkage, and electrophilic substitution on the benzothiazole ring—compared to only two handles on 2-(4-nitrophenyl)benzothiazole (lacking the ether) or 2-phenoxybenzothiazole (lacking the nitro group) [4]. This maximizes the number of unique analogs obtainable from a single procurement batch, optimizing cost-efficiency in library production .

Quote Request

Request a Quote for 2-(4-Nitrophenoxy)-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.